5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL
Description
5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL is a chlorinated biphenyl derivative characterized by a hydroxyl group at position 2, a chlorine atom at position 5, and a methyl group at position 4 on the first benzene ring. The chlorine atom enhances electrophilicity and stability, while the methyl group introduces steric effects that may influence solubility and intermolecular interactions .
Properties
Molecular Formula |
C13H11ClO |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H11ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
HOMYIVYPTCQICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-Methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of 5-Amino-4-methyl-[1,1’-biphenyl]-2-OL or 5-Thio-4-methyl-[1,1’-biphenyl]-2-OL.
Scientific Research Applications
5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ortho-Phenylphenol (OPP; [1,1'-Biphenyl]-2-ol)
Structural Differences :
- Lacks chlorine and methyl substituents.
- Hydroxyl group at position 2 (shared feature).
Functional Comparison :
- Solubility : OPP is moderately soluble in water (0.7 g/L at 20°C) due to its polar hydroxyl group, whereas the chlorine and methyl groups in 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL likely reduce aqueous solubility, increasing lipophilicity .
- Applications: OPP is widely used as a fungicide and preservative in agriculture and textiles.
Tebuquine and Isoquinoline Analogues
Structural Differences :
- Tebuquine (3-((tert-butylamino)methyl)-4′-chloro-5-(7-chloroquinolin-4-ylamino)biphenyl-2-ol) shares the biphenyl-2-ol core but includes a quinoline-amino group and tert-butylamino side chain .
Functional Comparison :
- Antimalarial Activity: Tebuquine derivatives exhibit potent in vitro activity against chloroquine-resistant Plasmodium falciparum.
- Solubility Challenges : Isotebuquine analogues with meta-hydroxyl groups showed reduced in vivo efficacy due to poor solubility, a risk factor for this compound given its hydrophobic substituents .
5-Chloro-2′-methyl-[1,1'-biphenyl]-3-ol (Positional Isomer)
Structural Differences :
- Hydroxyl group at position 3 (vs. 2) and methyl at position 2′ (second ring).
Functional Comparison :
- Acidity : The ortho-hydroxyl group in this compound is more acidic (pKa ~9–10) than the meta-hydroxyl isomer (pKa ~10–11), influencing reactivity in hydrogen-bonding interactions .
- Synthetic Utility : The methyl group at position 4 (first ring) in the target compound may hinder electrophilic substitution compared to the 2′-methyl isomer, altering pathways for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
